5-(Adamant-1-yl-methoxy)pentanal
CAS No.: 202577-32-0
Cat. No.: VC20766371
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202577-32-0 |
|---|---|
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | 5-(1-adamantylmethoxy)pentanal |
| Standard InChI | InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2 |
| Standard InChI Key | RKOWZXQOTUDIQG-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)COCCCCC=O |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)COCCCCC=O |
Introduction
Chemical Identity and Properties
5-(Adamant-1-yl-methoxy)pentanal is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol. It is also known by its synonym 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal and is identified by the CAS Number 202577-32-0. Physically, this compound appears as a yellow oil and demonstrates solubility in common organic solvents including chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) .
The compound's structure features an adamantane scaffold connected to a pentanal chain through a methoxy linkage. This unique arrangement contributes to its chemical behavior and potential applications in various fields of organic chemistry. The structural characteristics of 5-(Adamant-1-yl-methoxy)pentanal are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 5-(Adamant-1-yl-methoxy)pentanal |
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
| CAS Number | 202577-32-0 |
| Physical State | Yellow Oil |
| Solubility | Chloroform, Dichloromethane, DMSO |
| Storage Conditions | 2-8°C, Protected from air and light |
Physical Properties
As noted previously, 5-(Adamant-1-yl-methoxy)pentanal exists as a yellow oil under standard conditions. Its solubility profile indicates compatibility with common organic solvents, making it amenable to various laboratory procedures and potential applications. The compound requires storage at refrigerated temperatures (2-8°C) with protection from air and light to prevent degradation , suggesting possible sensitivity to oxidation and photochemical reactions - characteristics commonly associated with aldehyde-containing compounds.
Synthesis and Preparation Methods
| Quantity | Price (USD) | Discount |
|---|---|---|
| 5 mg | $85.00 | 10% OFF |
| 10 mg | $150.00 | 10% OFF |
| 25 mg | $350.00 | 10% OFF |
| 50 mg | $675.00 | 10% OFF |
| 100 mg | $1200.00 | 10% OFF |
The relatively high pricing suggests that this compound may require specialized synthesis methods or purification processes, reflecting its niche status in chemical research and applications.
Chemical Reactivity and Transformations
Functional Group Transformations
The aldehyde functional group in 5-(Adamant-1-yl-methoxy)pentanal presents opportunities for various chemical transformations. Potential modifications include:
-
Conversion to acetal/hemiacetal derivatives
-
Formation of hydrazones or oximes
-
Wittig reactions to form alkenes
-
Reductive amination to form amines
-
Grignard additions to form secondary alcohols
These transformations could lead to a diverse array of derivatives with potentially distinct properties and applications.
Applications and Research Relevance
Research Context
The importance of adamantane derivatives in chemical research is underscored by ongoing investigations into their structural and functional properties. While 5-(Adamant-1-yl-methoxy)pentanal itself has limited documented research applications, related adamantane structures have been extensively studied for their unique three-dimensional architecture and lipophilic characteristics.
Adamantane-containing compounds often exhibit interesting physicochemical properties, including enhanced thermal stability, lipophilicity, and membrane permeability. These characteristics make them attractive candidates for pharmaceutical development and materials science applications. The methoxy-pentanal side chain in 5-(Adamant-1-yl-methoxy)pentanal introduces additional functionality that could be exploited in various research contexts.
Future Research Directions
Given the limited specific information available on 5-(Adamant-1-yl-methoxy)pentanal, several research avenues warrant exploration:
-
Detailed reactivity studies to map the compound's chemical behavior under various conditions
-
Structure-activity relationship studies to understand how the combination of adamantane and pentanal influences biological activity
-
Development of efficient synthetic routes to produce the compound and its derivatives
-
Exploration of potential applications in medicinal chemistry and materials science
-
Investigation of the compound's interactions with biological systems
Such research could expand our understanding of this compound's properties and potential applications, particularly in pharmaceutical development where adamantane derivatives have historically shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume